molecular formula C15H11F2NO2 B2596520 N-(3-acetylphenyl)-2,6-difluorobenzamide CAS No. 325977-14-8

N-(3-acetylphenyl)-2,6-difluorobenzamide

Cat. No.: B2596520
CAS No.: 325977-14-8
M. Wt: 275.255
InChI Key: SRVXKVVKOIZERX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with two fluorine atoms at the 2 and 6 positions. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that compounds with similar structures, such as isocyanates, are known to be electrophiles and are reactive towards a variety of nucleophiles . This suggests that N-(3-acetylphenyl)-2,6-difluorobenzamide might interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, n-(3-acetylphenyl)-n-methylacetamide, is known to have high gastrointestinal absorption and is bbb permeant . These properties might also apply to this compound, potentially impacting its bioavailability.

Result of Action

aeruginosa . This suggests that this compound might have similar effects.

Action Environment

It is known that the reactivity of similar compounds, such as isocyanates, can be influenced by the presence of nucleophiles . This suggests that the action of this compound might also be influenced by the presence of nucleophiles in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,6-difluorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-2,6-difluorobenzamide.

    Reduction: Formation of N-(3-(hydroxyethyl)phenyl)-2,6-difluorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2,6-difluorobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2,6-difluorobenzamide is unique due to the specific positioning of the acetyl and fluorine groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)14-12(16)6-3-7-13(14)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVXKVVKOIZERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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